6,7-dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one
Description
Properties
IUPAC Name |
6,7-dihydroxy-4-[(2-methylanilino)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-10-4-2-3-5-13(10)18-9-11-6-17(21)22-16-8-15(20)14(19)7-12(11)16/h2-8,18-20H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWACZFRJCDOCAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC2=CC(=O)OC3=CC(=C(C=C23)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Coumarin Scaffold Synthesis via Pechmann Condensation
The 6,7-dihydroxycoumarin (esculetin) backbone serves as the foundational structure for this compound. The Pechmann condensation, a classic acid-catalyzed reaction between phenols and β-ketoesters, is employed to construct the coumarin core. In a representative procedure, 1,2,4-triacetoxyphenol reacts with a β-ketoester derivative (e.g., ethyl acetoacetate) under acidic conditions to yield 4-substituted 6,7-dihydroxycoumarins .
Key Reaction Conditions :
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Catalyst : Concentrated sulfuric acid or perchloric acid.
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Temperature : Reflux at 80–100°C.
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Yield : 60–85%, depending on substituent electronic effects .
For 4-chloromethyl-6,7-dihydroxycoumarin (intermediate 5 in ), the Pechmann condensation of 1,2,4-triacetoxyphenol with 1,3-acetonedicarboxylic acid in the presence of perchloric acid achieves selective substitution at the C-4 position. This intermediate is critical for subsequent functionalization.
Introduction of the Aminomethyl Group via Nucleophilic Substitution
The 4-chloromethyl substituent in intermediate 5 serves as a reactive handle for introducing the {(2-methylphenyl)amino}methyl group. Nucleophilic substitution with 2-methylaniline under optimized conditions facilitates this transformation:
Procedure :
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Reactants : 4-Chloromethyl-6,7-dihydroxycoumarin (5 ) and excess 2-methylaniline.
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Temperature : Reflux at 90–100°C for 6–8 hours.
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Base : Sodium carbonate (Na₂CO₃) or triethylamine to deprotonate the amine and drive the reaction.
Challenges :
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Competing hydrolysis of the chloromethyl group to hydroxymethyl (as seen in compound 6 ) necessitates strict anhydrous conditions.
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Steric hindrance from the 2-methyl group on the aniline may reduce reaction efficiency, requiring excess amine or prolonged reaction times.
Yield Optimization :
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Mol Ratio : A 3:1 molar ratio of 2-methylaniline to 5 improves substitution efficiency.
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Purification : Flash chromatography on silica gel with ethyl acetate/hexane gradients isolates the product .
Alternative Pathway: Mannich Reaction on Esculetin
While less regioselective, the Mannich reaction offers a direct route to introduce the aminomethyl group. This one-pot reaction condenses formaldehyde, 2-methylaniline, and esculetin under basic conditions:
Reaction Scheme :
Conditions :
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Solvent : Methanol or ethanol.
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Catalyst : Aqueous HCl or acetic acid.
Regioselectivity Issues :
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Without a 4-substituent, the Mannich reaction on esculetin produces mixtures of 5- and 8-substituted products (e.g., compounds 9 –12 ).
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Introducing a methyl group at C-4 (as in compound 14 ) improves regioselectivity, favoring substitution at C-8 . For the target compound, this suggests that pre-functionalization at C-4 (e.g., chloromethyl) may be necessary to direct the Mannich reaction to the desired position.
Comparative Analysis of Synthetic Routes
Structural and Analytical Validation
Post-synthesis characterization ensures the identity and purity of the target compound:
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Spectroscopic Data :
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Chromatographic Purity :
Scalability and Process Optimization
For large-scale synthesis, the nucleophilic substitution route is preferred due to its reproducibility. Key considerations include:
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: : The amino group can be reduced to form an amine.
Substitution: : The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: : Reagents like thionyl chloride (SOCl₂) for halogenation and alkyl halides for alkylation are typically employed.
Major Products Formed
Oxidation: : Formation of 6,7-dicarboxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one.
Reduction: : Formation of 6,7-dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one with an amine group.
Substitution: : Formation of various substituted hydroxycoumarins depending on the reagent used.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research indicates that compounds similar to 6,7-dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one exhibit significant antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders .
Anticancer Activity
Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, derivatives of chromen-2-one have been tested against various cancer cell lines, demonstrating cytotoxic effects. The mechanism often involves the induction of apoptosis and modulation of signaling pathways related to cell survival and proliferation .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis and other chronic conditions .
Biochemical Applications
Enzyme Inhibition
this compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, its role as an inhibitor of certain kinases and phosphatases has been documented, which can be crucial in developing treatments for metabolic disorders .
Fluorescent Probes
Due to its structural properties, this compound can be utilized as a fluorescent probe in biochemical assays. Its ability to bind selectively to certain biomolecules allows researchers to track biological processes in real-time using fluorescence microscopy .
Material Science
Polymer Composites
In material science, derivatives of this compound are being explored for their incorporation into polymer matrices to enhance mechanical properties and thermal stability. The addition of chromen-2-one derivatives can improve the performance of materials used in various applications, including packaging and biomedical devices .
Nanotechnology
Recent advancements have seen the use of this compound in the synthesis of nanoparticles. These nanoparticles exhibit unique optical and electronic properties that can be harnessed in sensors and drug delivery systems .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited potent anticancer activity against breast cancer cell lines. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Case Study 2: Anti-inflammatory Mechanism
In another research project focusing on inflammatory diseases, the compound was shown to significantly reduce levels of TNF-alpha and IL-6 in vitro. This suggests its potential utility in designing new anti-inflammatory drugs that target these cytokines .
Mechanism of Action
The mechanism by which 6,7-dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The amino group may interact with enzymes or receptors, modulating their function. The exact molecular targets and pathways would depend on the specific biological or pharmacological context in which the compound is studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of coumarin derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis with structurally related compounds (Table 1).
Table 1: Structural Comparison of Selected Coumarin Derivatives
Key Observations:
Substituent Position :
- The target compound’s 6,7-dihydroxy configuration contrasts with 5,7-dihydroxy derivatives (e.g., ), which may alter hydrogen-bonding patterns and interaction with biological targets .
- Methoxy groups (e.g., 6,7-dimethoxy-4-methyl in ) reduce hydrogen-bonding capacity but enhance lipophilicity and metabolic stability compared to hydroxyl groups .
Aminomethyl vs. This contrasts with non-polar substituents like methyl () or trifluoromethyl (), which prioritize lipophilicity .
Comparative data from shows ortho-substituted OPC (IC₅₀ = 0.305 mM, Ki = 1.37 mM) exhibits stronger G6PD inhibition than meta- or para-substituted analogs .
Physicochemical Properties
Table 2: Physicochemical Properties
- logP Trends : The trifluoromethyl derivative () has the highest logP due to its strong electron-withdrawing and lipophilic nature, while hydroxyl-rich analogs (e.g., ) are more hydrophilic .
- Solubility: The aminomethyl group in the target compound may improve aqueous solubility compared to trifluoromethyl or methoxy derivatives.
Biological Activity
6,7-Dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one, a coumarin derivative, has garnered attention in recent years due to its potential biological activities. This compound is part of a broader class of coumarins known for their diverse pharmacological properties, including anticancer, antioxidant, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structure and Properties
The compound features a chromen-2-one backbone with hydroxyl groups at the 6 and 7 positions and an amino-substituted methylphenyl group at the 4 position. The presence of these functional groups is crucial for its biological activity.
Research indicates that the biological activity of this compound is primarily mediated through:
- Mcl-1 Inhibition : The compound has been shown to inhibit Myeloid cell leukemia-1 (Mcl-1), a protein that plays a significant role in cancer cell survival. In a study evaluating various coumarin derivatives, it was found that modifications at the C-4 position significantly impacted Mcl-1 inhibitory activity. The compound exhibited an IC value indicating effective inhibition (K = 1.49 ± 0.04 μM) when catechol groups were present .
- Antioxidant Activity : Coumarins are known for their antioxidant properties. Studies have demonstrated that derivatives with hydroxyl substituents can scavenge reactive oxygen species (ROS), thus protecting cells from oxidative stress .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- Hydrophobic Groups : The introduction of hydrophobic electron-withdrawing groups enhances Mcl-1 inhibitory capacity.
- Hydrophilic Substituents : Conversely, hydrophilic substitutions at the C-4 position reduce potency.
The optimal configuration identified includes maintaining hydroxyl groups at the C-6 and C-7 positions while modifying the C-4 substituent to enhance hydrophobic interactions .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Activity : A study highlighted that derivatives with catechol groups significantly improved Mcl-1 inhibition, which is critical in various cancers where Mcl-1 overexpression leads to therapeutic resistance .
- Neuroprotective Effects : Another research indicated that certain coumarin derivatives exhibit protective effects against neurodegenerative diseases by inhibiting monoamine oxidases (MAOs), which play a role in neurotransmitter degradation .
- Antimicrobial Properties : Research has also suggested potential antimicrobial activities against various pathogens, further expanding the therapeutic applications of coumarin derivatives .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6,7-dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one, and how can regioselectivity challenges be addressed?
- Methodological Answer : The synthesis of chromen-2-one derivatives typically involves cyclocondensation of substituted phenols with β-keto esters or malonic acid derivatives under acidic conditions (e.g., phosphorous oxychloride and ZnCl₂) . For introducing the (2-methylphenyl)amino-methyl group, reductive amination or nucleophilic substitution post-core formation is recommended. Regioselectivity issues in hydroxylation can be mitigated using protecting groups (e.g., acetyl for hydroxy groups) to direct substitution at the 6,7-positions .
Q. How can the crystal structure of this compound be determined, and what software tools are suitable for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For refinement, SHELXL (part of the SHELX suite) is widely used for small-molecule crystallography due to its robust handling of hydrogen bonding and disorder . Hydrogen-bonding networks should be analyzed using graph-set notation (e.g., Bernstein et al.’s methodology) to classify interaction patterns .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are conflicting spectral data resolved?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the chromen-2-one core and aromatic substituents.
- UV-Vis/IR : Confirm hydroxy and carbonyl groups via O–H (3200–3600 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches .
- Contradictions : Cross-validate with high-resolution mass spectrometry (HRMS) and SC-XRD to resolve ambiguities in functional group assignments .
Advanced Research Questions
Q. How does the substitution pattern of 6,7-dihydroxy and (2-methylphenyl)amino-methyl groups influence biological activity (e.g., enzyme inhibition)?
- Methodological Answer : Compare analogs like OPC (6,7-dihydroxy-3-(2-methylphenyl)-2H-chromen-2-one) . In vitro assays (e.g., IC50/Ki measurements for glucose-6-phosphate dehydrogenase inhibition) show that ortho-substituted methyl groups enhance steric hindrance, reducing enzyme binding compared to para-substituted derivatives . Molecular docking (AutoDock Vina) can model interactions with enzyme active sites, prioritizing hydrophobic and hydrogen-bonding contacts .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties and toxicity?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate solubility (LogP), bioavailability (Lipinski’s Rule of Five), and cytochrome P450 interactions.
- Toxicity : Employ ProTox-II to assess hepatotoxicity and mutagenicity, focusing on structural alerts (e.g., catechol groups prone to oxidation) .
- QSAR Models : Train models using datasets of chromen-2-one derivatives to correlate substituents with activity-toxicity ratios .
Q. How can researchers resolve contradictions in reported biological data (e.g., variable IC50 values across studies)?
- Methodological Answer :
- Standardization : Ensure consistent assay conditions (pH, temperature, solvent) and enzyme sources. For example, IC50 discrepancies in G6PD inhibition may arise from differences in enzyme isoforms or assay protocols .
- Meta-Analysis : Aggregate data from multiple studies (e.g., Hopa et al.’s work on coumarin derivatives ) and apply statistical tools (ANOVA, regression) to identify confounding variables.
Q. What strategies improve the compound’s stability in aqueous solutions for in vivo studies?
- Methodological Answer :
- Prodrug Design : Mask hydroxy groups as esters or ethers to reduce oxidative degradation.
- Formulation : Use cyclodextrin inclusion complexes or liposomal encapsulation to enhance solubility and prolong half-life .
- pH Optimization : Conduct stability studies across physiological pH ranges (4–8) to identify degradation hotspots .
Q. How do intermolecular hydrogen-bonding networks affect crystallization and polymorph formation?
- Methodological Answer : Analyze hydrogen-bonding motifs (e.g., R₂²(8) rings) using graph-set analysis . Polymorph screening via solvent-mediated crystallization (e.g., ethanol/water mixtures) can reveal dominant packing patterns. SHELXL’s SQUEEZE routine is critical for modeling disordered solvent molecules in crystal lattices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
